Ethyl 3-(ethylamino)-5-methylisoxazole-4-carboxylate
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Overview
Description
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate typically involves the reaction of ethyl 3-amino-3-ethoxyacrylate with an appropriate nitrile oxide. The nitrile oxide can be generated in situ from a precursor such as an oxime or a nitro compound. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of receptor activity by interacting with receptor proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(pyridin-2-ylamino)propanoate
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate is unique due to its specific isoxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
116545-16-5 |
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Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 3-(ethylamino)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-10-8-7(6(3)14-11-8)9(12)13-5-2/h4-5H2,1-3H3,(H,10,11) |
InChI Key |
VZKNHZUCFRFRGU-UHFFFAOYSA-N |
SMILES |
CCNC1=NOC(=C1C(=O)OCC)C |
Canonical SMILES |
CCNC1=NOC(=C1C(=O)OCC)C |
Synonyms |
4-Isoxazolecarboxylicacid,3-(ethylamino)-5-methyl-,ethylester(9CI) |
Origin of Product |
United States |
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